molecular formula C9H17NO2 B13286827 2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid

2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid

Cat. No.: B13286827
M. Wt: 171.24 g/mol
InChI Key: HYVKVSAZCPKHDV-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid is a compound with a unique structure that includes a cyclopentyl ring substituted with an aminomethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid typically involves the reaction of cyclopentyl derivatives with aminomethyl groups under controlled conditions. One common method involves the use of cyclopentyl bromide, which reacts with aminomethyl acetate in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Gabapentin: A similar compound with a cyclohexyl ring instead of a cyclopentyl ring.

    Pregabalin: Another related compound with similar applications in treating neuropathic pain and epilepsy.

Uniqueness

2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid is unique due to its specific cyclopentyl structure, which can confer different pharmacokinetic and pharmacodynamic properties compared to its cyclohexyl analogs. This uniqueness can lead to different biological activities and potential therapeutic applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-[1-(aminomethyl)-3-methylcyclopentyl]acetic acid

InChI

InChI=1S/C9H17NO2/c1-7-2-3-9(4-7,6-10)5-8(11)12/h7H,2-6,10H2,1H3,(H,11,12)

InChI Key

HYVKVSAZCPKHDV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CC(=O)O)CN

Origin of Product

United States

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